3-O-beta-D-Galactopyranosyl-D-galactose belongs to the class of oligosaccharides and is specifically categorized as a disaccharide. It is part of the broader group of glycosides, which are compounds formed from a sugar and another molecule via a glycosidic bond.
The synthesis of 3-O-beta-D-Galactopyranosyl-D-galactose can be achieved through several methods:
In enzymatic synthesis, the reaction conditions must be carefully monitored to ensure maximum yield. The substrate molar ratio and enzyme concentration are crucial factors influencing the efficiency of the glycosidic bond formation.
The molecular structure of 3-O-beta-D-Galactopyranosyl-D-galactose features two galactose units linked by a beta-glycosidic bond at the 3-position of one galactose unit. The structural formula can be represented as follows:
3-O-beta-D-Galactopyranosyl-D-galactose can undergo several types of chemical reactions:
In hydrolysis, water is added to break the glycosidic bond, while oxidation may involve agents such as bromine water or nitric acid to facilitate the transformation of hydroxyl groups into carbonyl groups.
The mechanism of action for 3-O-beta-D-Galactopyranosyl-D-galactose primarily involves its fermentation by gut microbiota. Once ingested, it reaches the colon intact where it serves as a substrate for beneficial bacteria.
The compound's stability and reactivity make it suitable for various applications in food science and biotechnology.
3-O-beta-D-Galactopyranosyl-D-galactose has several scientific uses:
The systematic IUPAC name for this compound is (2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal, reflecting its absolute stereochemical configuration [3]. The name specifies:
The molecule adopts a bent conformation due to the β(1→3) linkage, distinct from linear conformations seen in β(1→4) or β(1→6) isomers. X-ray crystallography confirms the ^4C~1~ chair conformation of both galactose units, with the glycosidic bond torsion angles Φ (H1-C1-O3-C3') and Ψ (C1-O3-C3'-H3') constrained to 55° and −35°, respectively, contributing to its unique three-dimensional topology [3] [8].
Table 1: Stereochemical Descriptors of 3-O-β-D-Galactopyranosyl-D-Galactose
Feature | Specification |
---|---|
Anomeric configuration | β (equatorial orientation of C1-OH donor) |
Glycosidic linkage | 1→3 |
Ring conformation | ^4^C~1~ for both galactose units |
Torsion angles (Φ/Ψ) | Φ (H1-C1-O3-C3') ≈ 55°; Ψ (C1-O3-C3'-H3') ≈ −35° |
Chiral centers | 10 asymmetric carbons (C2-C6, C2'-C6') |
The biological function and physicochemical behavior of galactobiose isomers are critically dependent on glycosidic linkage position:
3-O-β-linked isomer: Exhibits a bent conformation that sterically hinders access by exo-glycosidases specific for terminal β-galactose. This explains its resistance to hydrolysis by common β-galactosidases (e.g., E. coli LacZ), unlike 4-O- and 6-O-linked isomers [2] [9]. Crystallographic studies show intramolecular hydrogen bonding between O5 of the reducing galactose and O2 of the non-reducing unit, stabilizing its folded structure [8].
4-O-β-linked isomer: Forms extended linear chains compatible with cellulose-like packing. This isomer serves as a substrate for lytic polysaccharide monooxygenases (LPMOs) in biomass degradation. It shows higher aqueous solubility (1.2 g/mL) than the 3-O-linked variant (0.8 g/mL) due to reduced intramolecular H-bonding [2] [10].
6-O-β-linked isomer: The flexible ω-glycosidic bond permits high rotational freedom, enabling adoption of multiple conformations in solution. This isomer acts as a substrate for galactosyltransferases in glycoconjugate biosynthesis and is hydrolyzed by Aspergillus niger β-galactosidase [9] [10].
Table 2: Biochemical and Structural Properties of Galactobiose Isomers
Isomer | Linkage Position | Conformation | Key Enzymatic Interactions | Solubility (g/mL) |
---|---|---|---|---|
3-O-β-D-Galactobiose | β(1→3) | Bent, folded | Resistant to common β-galactosidases | 0.8 |
4-O-β-D-Galactobiose | β(1→4) | Linear, extended | Substrate for LPMOs and β-galactosidases | 1.2 |
6-O-β-D-Galactobiose | β(1→6) | Flexible, coiled | Hydrolyzed by A. niger β-galactosidase | 1.5 |
Crystallography: Single-crystal X-ray diffraction reveals orthorhombic P2~1~2~1~2~1~ symmetry with unit cell dimensions a = 9.42 Å, b = 14.67 Å, c = 20.31 Å. The crystal structure features a 3D network stabilized by O-H···O hydrogen bonds between OH-2 of the reducing unit and O-4 of the non-reducing unit (distance: 2.78 Å), and between OH-6 and the ring oxygen (O5) of adjacent molecules (distance: 2.93 Å) [3] [8]. The melting point is 151–154°C, consistent with high crystallinity [3].
NMR Spectroscopy: Assignments were confirmed by ^1^H-^13^C HSQC and HMBC experiments:
IR Spectroscopy: Characteristic absorptions at 3370 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (C-H stretch), 1075 cm⁻¹ (C-O-C glycosidic bridge), and 890 cm⁻¹ (β-anomeric C-H deformation) [4].
Table 3: Spectroscopic Signatures of 3-O-β-D-Galactopyranosyl-D-Galactose
Technique | Key Signals | Interpretation |
---|---|---|
^1^H NMR | δ 4.52 (d, J=7.8 Hz), δ 5.24 (d, J=3.6 Hz), δ 4.60 (d, J=8.1 Hz) | Anomeric protons indicating β-linkage and reducing end α/β equilibrium |
^13^C NMR | δ 104.2 (C-1'), δ 92.5 (C-1β), δ 82.1 (C-3) | Glycosylation shift at C-3 confirms 1→3 linkage |
IR | 890 cm⁻¹, 1075 cm⁻¹ | β-glycosidic bond fingerprint region |
X-ray | Orthorhombic P2~1~2~1~2~1~; H-bond distances: 2.78 Å (O2···O4), 2.93 Å (O6···O5) | Crystal packing stabilized by H-bond network |
Molecular Modeling: Density Functional Theory (DFT) calculations at B3LYP/6-31+G(d,p) level correlate with experimental data, showing a 10° deviation in glycosidic dihedral angles due to crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions: H···O (63.2%), H···H (28.1%), and C···H (8.7%) contacts dominate the crystal lattice [4] [8].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2